Eplivanserin fumarate, also known as SR-46349B, is a synthetic compound classified as a potent and selective serotonin 5-HT2A receptor antagonist. [, , ] While initially investigated for its potential as an antidepressant, [] its research applications have expanded to explore various physiological and neurological processes. In scientific research, eplivanserin fumarate serves as a valuable tool to investigate the role of 5-HT2A receptors in a range of biological functions and disease models. This analysis will focus solely on its research applications, excluding any information related to drug use, dosage, or side effects.
Eplivanserin fumarate is derived from eplivanserin, which itself is synthesized through various chemical processes involving several precursors. The compound belongs to the class of serotonin receptor antagonists, specifically targeting the 5-HT2A receptor. This classification places it among other psychotropic agents that modulate serotonin pathways, potentially affecting mood and sleep regulation.
The synthesis of eplivanserin fumarate involves several key steps:
The synthetic route emphasizes the importance of controlling reaction conditions to favor the formation of specific isomers, particularly the Z-isomer, which exhibits greater pharmacological efficacy.
Eplivanserin fumarate has a complex molecular structure characterized by its IUPAC name: but-2-enedioic acid; 4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol. Its molecular formula is C42H46F2N4O8, with a molecular weight of approximately 772.8 g/mol.
The compound's structure can be represented using its InChI key: RNLKLYQQDLHHBH-UHFFFAOYSA-N .
Eplivanserin fumarate participates in several chemical reactions:
These reactions are essential for modifying the compound's structure or enhancing its pharmacological properties.
Eplivanserin functions primarily as an inverse agonist at the serotonin 5-HT2A receptor. This mechanism contrasts with many traditional sedatives that act as agonists on similar receptors. By blocking this receptor, eplivanserin reduces serotonergic signaling associated with wakefulness, thereby promoting sleep .
Eplivanserin fumarate possesses distinct physical and chemical characteristics:
The compound's solubility profile makes it suitable for various pharmaceutical formulations, particularly in oral dosage forms .
Eplivanserin fumarate has been primarily investigated for its potential applications in treating insomnia and other sleep disorders due to its selective action on serotonin receptors. Although it was withdrawn from further development by Sanofi Aventis, its pharmacological profile suggests possible future applications in psychopharmacology and sleep medicine.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3